molecular formula C17H16FNO4 B13416955 3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone CAS No. 64590-38-1

3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone

Cat. No.: B13416955
CAS No.: 64590-38-1
M. Wt: 317.31 g/mol
InChI Key: ABZDCVKPLOFEIL-UHFFFAOYSA-N
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Description

3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenylmethanol intermediate through a nucleophilic substitution reaction.

    Methoxylation: The intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to form the methoxyphenyl derivative.

    Cyclization: The final step involves the cyclization of the methoxyphenyl derivative with an appropriate amine to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to form an amine derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups can interact with enzymes or receptors, leading to modulation of biological pathways. The oxazolidinone ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-5-(hydroxymethyl)-2-oxazolidinone: Lacks the fluorophenyl group.

    3-(4-((4-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone: Contains a different fluorophenyl substitution pattern.

Uniqueness

3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone is unique due to the specific positioning of the fluorophenyl and methoxyphenyl groups, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

64590-38-1

Molecular Formula

C17H16FNO4

Molecular Weight

317.31 g/mol

IUPAC Name

3-[4-[(3-fluorophenyl)methoxy]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C17H16FNO4/c18-13-3-1-2-12(8-13)11-22-15-6-4-14(5-7-15)19-9-16(10-20)23-17(19)21/h1-8,16,20H,9-11H2

InChI Key

ABZDCVKPLOFEIL-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)OCC3=CC(=CC=C3)F)CO

Origin of Product

United States

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